N-(2-Chlorophenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide
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Overview
Description
N-(2-Chlorophenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide, also known as CT1, is a small molecule compound that has been synthesized and studied for its potential use in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The exact mechanism of action of N-(2-Chlorophenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide is not fully understood, but it is believed to act on the GABAergic system in the brain. N-(2-Chlorophenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide has been shown to increase the activity of GABA receptors, which are involved in the regulation of neuronal excitability. This may contribute to its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
N-(2-Chlorophenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide has been shown to have various biochemical and physiological effects. In addition to its effects on the GABAergic system, N-(2-Chlorophenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide has been shown to modulate the activity of glutamate receptors and voltage-gated ion channels. It has also been shown to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One advantage of N-(2-Chlorophenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide is its relatively simple synthesis method, which makes it readily available for use in scientific research. Additionally, its anticonvulsant and anxiolytic effects make it a promising candidate for the development of new therapeutic agents. However, one limitation of N-(2-Chlorophenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide is its limited solubility in water, which may affect its bioavailability and make it difficult to use in certain experimental protocols.
Future Directions
There are several potential future directions for the study of N-(2-Chlorophenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide. One area of interest is its potential as a therapeutic agent for the treatment of neurological disorders. Further investigation is needed to determine the optimal dosage and administration method for N-(2-Chlorophenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide, as well as its potential side effects. Additionally, N-(2-Chlorophenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide could be studied for its potential use in the treatment of other conditions such as inflammation and oxidative stress. Finally, further research is needed to fully understand the mechanism of action of N-(2-Chlorophenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide and its effects on the GABAergic and glutamatergic systems.
Synthesis Methods
The synthesis of N-(2-Chlorophenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide involves the reaction of 2-chlorobenzoyl chloride with thiolane-3-carboxylic acid, followed by the addition of 1,4-diazepane-1-carboxamide. This reaction results in the formation of N-(2-Chlorophenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide, which can then be purified and used for further research.
Scientific Research Applications
N-(2-Chlorophenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide has been studied for its potential use in various scientific research applications. One area of interest is its potential as a therapeutic agent for the treatment of neurological disorders such as epilepsy and anxiety. N-(2-Chlorophenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide has been shown to have anticonvulsant and anxiolytic effects in animal models, making it a promising candidate for further investigation.
properties
IUPAC Name |
N-(2-chlorophenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3OS/c17-14-4-1-2-5-15(14)18-16(21)20-8-3-7-19(9-10-20)13-6-11-22-12-13/h1-2,4-5,13H,3,6-12H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMLIMPCKWUCJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)NC2=CC=CC=C2Cl)C3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chlorophenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide |
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